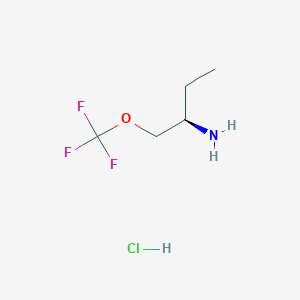

(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride

CAS No.: 2361610-20-8

Cat. No.: VC6748589

Molecular Formula: C5H11ClF3NO

Molecular Weight: 193.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361610-20-8 |

|---|---|

| Molecular Formula | C5H11ClF3NO |

| Molecular Weight | 193.59 |

| IUPAC Name | (2R)-1-(trifluoromethoxy)butan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 |

| Standard InChI Key | NLOODZLEUWPYDA-PGMHMLKASA-N |

| SMILES | CCC(COC(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2R)-1-(trifluoromethoxy)butan-2-amine hydrochloride, reflecting its stereochemistry at the second carbon of the butan-2-amine backbone . The "R" designation denotes the absolute configuration of the chiral center, critical for its potential biological activity. The trifluoromethoxy group (-OCF₃) is attached to the first carbon, while the amine group (-NH₂) resides on the second carbon, protonated as a hydrochloride salt.

Molecular Formula and Weight

The molecular formula is C₅H₁₁ClF₃NO, with a molecular weight of 193.6 g/mol . This contrasts with simpler butan-2-amine derivatives due to the incorporation of the trifluoromethoxy group and hydrochloride counterion.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-1-(trifluoromethoxy)butan-2-amine hydrochloride | |

| CAS Registry Number | 2055390-07-1 | |

| Molecular Formula | C₅H₁₁ClF₃NO | |

| Molecular Weight | 193.6 g/mol | |

| SMILES | CC@@HCOC(F)(F)F.Cl |

Synthesis and Manufacturing Processes

Chiral Synthesis Strategies

The (2R)-enantiomer is likely synthesized via asymmetric catalytic amination or resolution of racemic mixtures. A patent describing similar trifluoromethoxy-containing amines (WO2012147092A2) highlights the use of chiral auxiliaries or enantioselective enzymes to achieve high enantiomeric excess . For example, kinetic resolution using lipases could separate (R)- and (S)-isomers from a racemic precursor .

Key Reaction Steps

-

Amination of 1-(Trifluoromethoxy)butan-2-ol:

The alcohol precursor undergoes nucleophilic substitution with ammonia under Mitsunobu conditions, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry . -

Hydrochloride Salt Formation:

The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) and moderately soluble in water (~50 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile trifluoromethoxy group .

Table 2: Physicochemical Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume